molecular formula C24H31NO7 B12188397 6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid

6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid

Cat. No.: B12188397
M. Wt: 445.5 g/mol
InChI Key: HZAJZUMCJOZNEL-UHFFFAOYSA-N
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Description

6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid is a complex organic compound with a unique structure that includes a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Pyranochromene Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl and Dimethyl Groups: These groups are introduced through alkylation reactions.

    Attachment of the Hexanoic Acid Moiety: This is achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols.

    Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but may include the use of halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: This could modulate their activity, leading to biological effects.

    Interference with Cellular Pathways: This could affect processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyranochromenes: Compounds with similar core structures but different substituents.

    Hexanoic Acid Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

6-[[2-[(4-Ethyl-2-keto-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid is unique due to its specific combination of a pyranochromene core and a hexanoic acid side chain

Properties

Molecular Formula

C24H31NO7

Molecular Weight

445.5 g/mol

IUPAC Name

6-[[2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C24H31NO7/c1-4-15-12-21(29)31-23-16-9-10-24(2,3)32-17(16)13-18(22(15)23)30-14-19(26)25-11-7-5-6-8-20(27)28/h12-13H,4-11,14H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

HZAJZUMCJOZNEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCCCCC(=O)O)(C)C

Origin of Product

United States

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